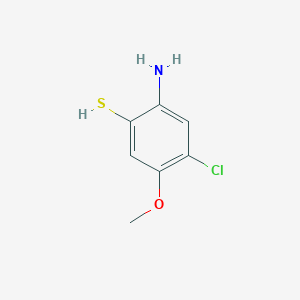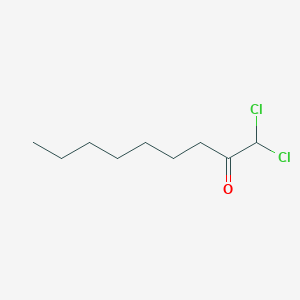
1,1-Dichlorononan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorononan-2-one is an organic compound characterized by the presence of two chlorine atoms and a ketone functional group on a nine-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 1,1-Dichlorononan-2-ol.
Substitution: 1-Hydroxy-1-chlorononan-2-one or 1,1-Dihydroxynonan-2-one.
Scientific Research Applications
1,1-Dichlorononan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dichlorononan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.
Comparison with Similar Compounds
1,1-Dichlorononan-3-one: Similar structure but with the ketone group at the 3-position.
1,1-Dichlorodecan-2-one: Similar structure but with a ten-carbon chain.
1,1-Dichlorooctan-2-one: Similar structure but with an eight-carbon chain.
Uniqueness: 1,1-Dichlorononan-2-one is unique due to its specific positioning of the ketone and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
82772-56-3 |
|---|---|
Molecular Formula |
C9H16Cl2O |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
1,1-dichlorononan-2-one |
InChI |
InChI=1S/C9H16Cl2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-7H2,1H3 |
InChI Key |
SLRUALWORAUWQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
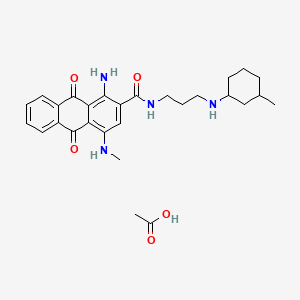
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

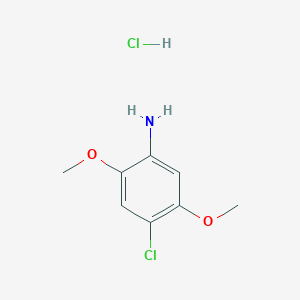
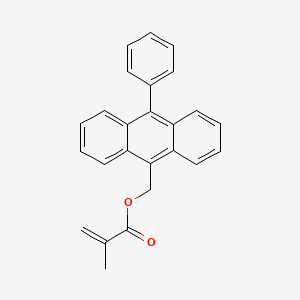
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)


